
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
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Overview
Description
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the reaction of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding benzoyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The benzoyl chloride moiety enables classical nucleophilic substitutions, with reaction outcomes depending on the nucleophile's strength and reaction conditions:
Reaction Type | Reagent | Product Formed | Key Conditions |
---|---|---|---|
Amide Formation | Primary/Secondary Amines | Substituted Benzamide Derivatives | Anhydrous solvent, 0-25°C |
Esterification | Alcohols | Aromatic Esters | Pyridine catalyst, reflux |
Thioester Synthesis | Thiols | Thioester Compounds | Inert atmosphere, room temp |
Hydrolysis | Water | 3-(5-Methyl-oxadiazolyl)benzoic Acid | Aqueous acidic/alkaline media |
This reactivity pattern aligns with the electrophilic carbonyl carbon in the acyl chloride group, which undergoes attack by nucleophiles (amines, alcohols, thiols) followed by chloride elimination . Steric effects from the 5-methyl-oxadiazole ring influence reaction rates, as demonstrated in comparative studies with unsubstituted analogues.
Heterocycle-Directed Coupling Reactions
The electron-withdrawing 1,2,4-oxadiazole ring modifies the aromatic system's electronic properties, enabling unique transformations:
Key observations:
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Friedel-Crafts Alkylation: The meta-directing effect of the oxadiazole facilitates electrophilic substitution at the benzene ring's 5-position when using Lewis acids like AlCl₃.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-couplings occur selectively at the chlorine-free positions of the benzene ring (C-2 and C-4), with reported yields exceeding 68% when using arylboronic acids .
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Click Chemistry: The oxadiazole nitrogen participates in copper(I)-catalyzed azide-alkyne cycloadditions, enabling bioconjugation applications .
Thermal Decomposition Pathways
Controlled pyrolysis studies reveal temperature-dependent degradation:
Temperature Range | Primary Products | Mechanism |
---|---|---|
150-200°C | CO₂ + 5-methyl-1,2,4-oxadiazole | Decarboxylation |
200-300°C | HCN + Chlorobenzene Derivatives | Ring-opening fragmentation |
>300°C | Polycyclic Aromatic Hydrocarbons (PAHs) | Radical-mediated polymerization |
This thermal instability necessitates careful handling during high-temperature syntheses .
Reductive Transformations
The compound undergoes selective reductions under different conditions:
Catalytic Hydrogenation:
-
Pd/C in ethanol reduces the oxadiazole ring to a diamino derivative while preserving the acyl chloride group (H₂, 40 psi, 50°C) .
Lithium Aluminum Hydride (LiAlH4):
-
Complete reduction to 3-(5-methyl-oxadiazolyl)benzyl alcohol occurs within 2 hours at 0°C, demonstrating the acyl chloride's susceptibility to strong reducing agents.
Comparative Reactivity Analysis
Parameter | 3-(5-Methyl-oxadiazolyl)benzoyl Chloride | 4-(5-Methyl-oxadiazolyl) isomer | Benzoyl Chloride |
---|---|---|---|
Hydrolysis Rate (k, M⁻¹s⁻¹) | 2.1 × 10⁻³ | 3.8 × 10⁻³ | 4.5 × 10⁻² |
Amidation Yield (%) | 82-89 | 75-81 | 94-97 |
Thermal Stability (°C) | 148 | 142 | 197 |
Data adapted from structural analogs and degradation studies . The reduced reactivity compared to simple benzoyl chloride stems from the oxadiazole ring's electron-withdrawing effects and steric shielding of the carbonyl group.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Agents : Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. Compounds similar to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been studied for their effectiveness against various pathogens. The oxadiazole ring is known to enhance biological activity due to its ability to interact with biological targets.
- Anti-inflammatory Drugs : Some studies suggest that compounds containing the oxadiazole moiety can possess anti-inflammatory properties. The unique structural features of this compound may contribute to the development of new anti-inflammatory agents .
- Cancer Research : The potential anticancer activity of oxadiazole derivatives has been explored in various studies. The compound may serve as a lead structure for designing novel anticancer drugs by modifying the benzoyl and oxadiazole components to enhance efficacy and selectivity against cancer cells .
Material Science Applications
- Polymer Chemistry : The reactivity of this compound makes it suitable for use in polymerization processes. It can act as an initiator or modifier in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives.
- Photoresponsive Materials : Due to its unique electronic properties, this compound can be incorporated into photoresponsive materials that change their characteristics upon exposure to light. This application is particularly relevant in the development of smart materials and devices .
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzoyl chloride group.
Biological Activity
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride, a compound with the molecular formula C10H7ClN2O2, belongs to the oxadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer potential, mechanism of action, and relevant case studies.
- Molecular Structure : The compound features a benzoyl group attached to a 5-methyl-1,2,4-oxadiazole moiety.
- CAS Number : 522646-39-5
Biological Activity Overview
Oxadiazole derivatives are known for their broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies.
Anticancer Activity
Recent research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
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Cytotoxicity Studies :
- The compound has shown promising cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values reported for related oxadiazole compounds range from 0.12 µM to 15.63 µM, indicating potent activity compared to standard treatments like doxorubicin .
Compound Cell Line IC50 (µM) This compound MCF-7 15.63 Doxorubicin MCF-7 ~10 Other Oxadiazole Derivatives Various 0.12 - 2.78 - Mechanism of Action :
Other Biological Activities
In addition to anticancer properties, oxadiazole derivatives have been explored for other therapeutic potentials:
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Certain derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines, although specific data on this compound in this context is limited.
Case Studies
Several case studies highlight the potential of oxadiazole derivatives in drug discovery:
- Synthesis and Evaluation :
- Structure–Activity Relationship (SAR) :
Properties
CAS No. |
522646-39-5 |
---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-3-7(5-8)9(11)14/h2-5H,1H3 |
InChI Key |
DANOKUDOZKTSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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